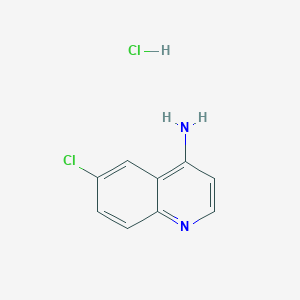

4-Amino-6-chloroquinoline hydrochloride

Description

BenchChem offers high-quality 4-Amino-6-chloroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-chloroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloroquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZEMMPXKBFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921316 | |

| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-29-5 | |

| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-chloroquinoline Hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of bioactive compounds. The 4-aminoquinoline core is a prime example of such a scaffold, forming the backbone of numerous therapeutic agents. This technical guide provides an in-depth examination of 4-Amino-6-chloroquinoline hydrochloride , a key derivative and versatile intermediate. We will explore its fundamental chemical properties, synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, elucidating the causality behind experimental choices and grounding all claims in authoritative references.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of 4-Amino-6-chloroquinoline hydrochloride is the first step in its effective application. The hydrochloride salt form generally enhances the solubility and stability of the parent amine, which is a common strategy in pharmaceutical development.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 6-chloroquinolin-4-amine hydrochloride | [1] |

| Synonyms | 6-Chloro-4-Quinolinamine Hydrochloride; (6-Chloro-4-Quinolyl)Amine Hydrochloride | [2] |

| CAS Number | 114306-29-5 | [2] |

| Molecular Formula | C₉H₈Cl₂N₂ | [2] |

| Molecular Weight | 215.08 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 389.7°C at 760 mmHg (Calculated for parent) | [2] |

| Flash Point | 189.5°C (Calculated for parent) | [2] |

| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [3][4] |

Note: Some physical properties are calculated for the parent compound, 4-Amino-6-chloroquinoline (CAS: 20028-60-8, Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol ), as experimental data for the hydrochloride salt is limited.[1][3]

Section 2: Synthesis and Chemical Reactivity

The synthesis of 4-aminoquinoline derivatives is a well-established area of organic chemistry, primarily driven by their immense therapeutic value. The most prevalent and industrially scalable method involves the nucleophilic aromatic substitution (SɴAr) reaction.

Causality of the Synthetic Approach

The quinoline ring system is electron-deficient, which facilitates nucleophilic attack, particularly at the C4 position when a good leaving group like chlorine is present. The chlorine atom at the 4-position of a quinoline precursor is highly activated towards substitution by amine nucleophiles.[5][6] This regioselectivity is a cornerstone of synthesizing a vast library of 4-aminoquinoline analogues. The reaction typically requires elevated temperatures to overcome the activation energy barrier.[5][7]

General Synthetic Workflow: Nucleophilic Aromatic Substitution (SɴAr)

The synthesis of the parent compound, 4-amino-6-chloroquinoline, typically starts from a corresponding 4,6-dichloroquinoline precursor. The amino group is introduced via ammonolysis or by using a protected amine equivalent followed by deprotection. The subsequent formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid.

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. CAS # 114306-29-5, 4-Amino-6-Chloroquinoline Hydrochloride: more information. [w.vw.chemblink.com]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Amino-6-chloroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this privileged structure, with a specific focus on 4-Amino-6-chloroquinoline hydrochloride. While much of the mechanistic understanding is derived from extensive studies of its close analogue, the 7-chloro isomer chloroquine, this guide synthesizes the established principles and provides the experimental framework for their validation. We will delve into the multifaceted roles of 4-aminoquinolines in combating malaria, leishmaniasis, and cancer, offering field-proven insights into the underlying biochemical pathways and the experimental designs used to elucidate them.

Introduction: The 4-Aminoquinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, particularly when substituted with an amino group at the 4-position, represents a "privileged scaffold" in drug development. This designation arises from its proven ability to serve as a high-affinity ligand for a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Marketed drugs based on this core structure include antimalarials like chloroquine and amodiaquine, as well as agents developed for their anticancer and anti-inflammatory properties.[1]

4-Amino-6-chloroquinoline hydrochloride is a key intermediate and a derivative within this class.[2] Its mechanism of action is presumed to be analogous to other well-studied 4-aminoquinolines, primarily involving its physicochemical properties as a weak base and its ability to accumulate in acidic intracellular compartments.[1] This guide will dissect these mechanisms across three primary therapeutic areas.

Physicochemical Properties of 4-Amino-6-chloroquinoline Hydrochloride

A foundational understanding of the molecule's properties is critical to comprehending its biological activity.

| Property | Value | Source |

| CAS Number | 114306-29-5 | [3] |

| Molecular Formula | C₉H₈Cl₂N₂ | [3] |

| Molecular Weight | 215.08 g/mol | [3] |

| Appearance | Yellow solid | [2] |

| Boiling Point | 389.7°C at 760 mmHg (Calculated) | [3] |

| Flash Point | 189.5°C (Calculated) | [3] |

| Synonyms | 6-Chloro-4-Quinolinamine Hydrochloride, (6-Chloro-4-Quinolyl)Amine HCl | [3] |

Core Mechanism of Action 1: Antimalarial Activity via Heme Detoxification Inhibition

The hallmark of 4-aminoquinoline antimalarials is their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

The Biochemical Pathway

During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.

4-aminoquinolines, being weak bases, readily traverse cell membranes and accumulate in the acidic environment of the parasite's food vacuole.[1] Here, they become protonated and are trapped. The protonated 4-aminoquinoline then binds to heme, forming a complex that caps the growing hemozoin crystal. This inhibition of heme polymerization leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.

Visualizing the Heme Detoxification Inhibition Pathway

Caption: Mechanism of Heme Detoxification Inhibition by 4-Aminoquinolines.

Experimental Validation: Heme Polymerization Inhibition Assay

This in vitro assay provides a direct measure of a compound's ability to inhibit the formation of β-hematin (synthetic hemozoin).

Protocol: Step-by-Step Heme Polymerization Inhibition Assay

-

Preparation of Reagents:

-

Hemin chloride stock solution: Dissolve hemin chloride in DMSO to a concentration of 4 mM.

-

Test compound solutions: Prepare serial dilutions of 4-Amino-6-chloroquinoline hydrochloride in DMSO.

-

Assay buffer: 0.5 M sodium acetate buffer, pH 4.4.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the hemin chloride stock solution to each well.

-

Add 50 µL of the test compound dilutions to triplicate wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO).

-

Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (to achieve a pH of ~2.6).

-

Incubate the plate at 37°C for 24 hours to allow for hemozoin formation.

-

-

Quantification of Hemozoin:

-

Centrifuge the plate at 8000 rpm for 10 minutes.

-

Carefully remove the supernatant.

-

Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash to remove unreacted heme.

-

Dissolve the final hemozoin pellet in 200 µL of 0.1 M NaOH.

-

Transfer 100 µL of the dissolved hemozoin solution to a new 96-well plate.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC₅₀ value (the concentration at which 50% of heme polymerization is inhibited) by plotting the percentage of inhibition against the compound concentration.

-

Core Mechanism of Action 2: Antileishmanial Activity

4-aminoquinolines exhibit potent activity against Leishmania parasites through a dual mechanism involving mitochondrial dysfunction and lysosomotropic accumulation.

The Biochemical Pathway

Leishmania parasites reside within the phagolysosomes of host macrophages. The mechanism of action of 4-aminoquinolines in this context is twofold:

-

Accumulation in Macrophage Phagolysosomes: Similar to the malaria parasite's food vacuole, the macrophage phagolysosome is an acidic compartment (pH 4-5). 4-aminoquinolines accumulate in this organelle, leading to a high localized concentration of the drug in close proximity to the intracellular amastigote form of the parasite.[4]

-

Mitochondrial Dysfunction: The accumulated, protonated 4-aminoquinoline can then enter the parasite's single mitochondrion. This influx of a cationic molecule disrupts the mitochondrial membrane potential (ΔΨm), a critical component of cellular respiration and ATP production. The depolarization of the mitochondrial membrane leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, parasite death.[4]

Visualizing the Antileishmanial Workflow

Caption: Dual Mechanism of Antileishmanial Action of 4-Aminoquinolines.

Experimental Validation: Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.

Protocol: Step-by-Step JC-1 Assay for Flow Cytometry

-

Cell Preparation:

-

Culture Leishmania promastigotes to the logarithmic growth phase.

-

Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1x10⁶ cells/mL.

-

-

Staining with JC-1:

-

Prepare a 200 µM JC-1 stock solution in DMSO.

-

For each sample, add the JC-1 stock solution to the cell suspension to a final concentration of 2 µM.

-

As a positive control for depolarization, treat a separate sample with a mitochondrial membrane potential uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

-

-

Washing and Resuspension:

-

Centrifuge the stained cells at 400 x g for 5 minutes.

-

Carefully aspirate the supernatant.

-

Wash the cells twice by resuspending in 200 µL of assay buffer, followed by centrifugation.

-

Resuspend the final cell pellet in an appropriate volume of assay buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Excite the JC-1 monomers at 488 nm and detect the green fluorescence emission at ~530 nm (e.g., through a FITC filter).

-

Excite the J-aggregates at 488 nm and detect the red fluorescence emission at ~590 nm (e.g., through a PE filter).

-

Healthy, non-apoptotic cells with high mitochondrial membrane potential will exhibit a high red/green fluorescence intensity ratio. Apoptotic or unhealthy cells with depolarized mitochondria will show a low red/green fluorescence ratio.

-

Core Mechanism of Action 3: Anticancer Activity via Autophagy Inhibition

The lysosomotropic properties of 4-aminoquinolines are also harnessed for their anticancer effects, primarily through the inhibition of autophagy.

The Biochemical Pathway

Autophagy is a cellular self-digestion process that is often upregulated in cancer cells to help them survive metabolic stress. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and then fuse with lysosomes to form autolysosomes, where the contents are degraded.

4-aminoquinolines accumulate in lysosomes, raising their internal pH. This increase in pH inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes. The result is a blockage of the autophagic flux, leading to an accumulation of autophagosomes and a failure to recycle cellular components, which can ultimately trigger cancer cell death.

Visualizing the Autophagy Inhibition Pathway

Caption: Inhibition of Autophagy in Cancer Cells by 4-Aminoquinolines.

Experimental Validation: LC3-II Conversion by Western Blot

A hallmark of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. Western blotting for LC3-II is a standard method to monitor autophagic flux.

Protocol: Step-by-Step Western Blot for LC3-II

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MCF7 or MDA-MB468 breast cancer cells) to 70-80% confluency.[5]

-

Treat cells with varying concentrations of 4-Amino-6-chloroquinoline hydrochloride for a specified time (e.g., 24 hours). Include a vehicle control (DMSO). To measure autophagic flux, include a condition with the test compound plus a lysosomal inhibitor like bafilomycin A1.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate. Incubate on ice for 10 minutes with periodic vortexing.

-

Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C. Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 15% polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size. LC3-I runs at ~16-18 kDa, and LC3-II runs faster at ~14-16 kDa.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. Also probe for a loading control like β-actin or GAPDH.

-

-

Data Analysis:

-

An accumulation of LC3-II in the presence of the 4-aminoquinoline compound compared to the control indicates a blockage of autophagic flux, consistent with autophagy inhibition.

-

Summary of Biological Activity

The following table summarizes reported activity for various 4-aminoquinoline derivatives, providing a comparative context for the potential efficacy of 4-Amino-6-chloroquinoline. Note that specific data for the 6-chloro isomer is limited in the public literature, and these values are for structurally related compounds.

| Compound/Derivative | Target/Assay | Cell Line/Organism | Activity (IC₅₀ / GI₅₀) |

| Chloroquine | Cytotoxicity | MDA-MB-468 | 24.36 µM (GI₅₀) |

| Chloroquine | Cytotoxicity | MCF-7 | 20.72 µM (GI₅₀) |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB-468 | 8.73 µM (GI₅₀) |

| 4-aminoquinoline derivative | Antileishmanial | L. major promastigotes | 21.86 µM (IC₅₀) |

| 4-aminoquinoline derivative | Antileishmanial | L. donovani promastigotes | 15.26 µM (IC₅₀) |

| Novel 4-aminoquinoline (Compound 18) | Antimalarial (CQ-resistant) | P. falciparum (W2) | 5.6 nM (IC₅₀) |

| Novel 4-aminoquinoline (Compound 4) | Antimalarial (CQ-resistant) | P. falciparum (W2) | 17.3 nM (IC₅₀) |

Data compiled from references[5],[6].

Conclusion and Future Directions

4-Amino-6-chloroquinoline hydrochloride, as a member of the esteemed 4-aminoquinoline class, is predicted to exert its biological effects through a set of well-defined mechanisms. Its utility as a research tool and a precursor for drug development stems from its ability to modulate fundamental cellular processes such as heme metabolism, mitochondrial function, and autophagy. The experimental protocols detailed herein provide a robust framework for the validation of these mechanisms and for the screening of novel derivatives.

A significant gap in the current literature is the direct comparative analysis of 6-chloro versus 7-chloro substituted 4-aminoquinolines. Future research should focus on elucidating any subtle differences in their potency, target engagement, and pharmacokinetic profiles. Such studies will be invaluable for the rational design of next-generation 4-aminoquinoline-based therapeutics with enhanced efficacy and safety profiles.

References

-

Preet, R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 245-249. [Link]

-

Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12. [Link]

-

Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(8), 847-855. [Link]

-

Vennerstrom, J. L., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 57(19), 7868-7878. [Link]

-

Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(1A), 5-10. [Link]

-

Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved January 25, 2026, from [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS # 114306-29-5, 4-Amino-6-Chloroquinoline Hydrochloride: more information. [w.vw.chemblink.com]

- 4. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 4-Amino-6-chloroquinoline Derivatives

Abstract

The quinoline ring system, and specifically the 4-aminoquinoline scaffold, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have been the cornerstone of therapeutic interventions for decades, most notably in the fight against malaria.[3][4] The introduction of a chlorine atom at the 6-position of this scaffold modulates its electronic properties and metabolic stability, giving rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of 4-amino-6-chloroquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the mechanisms underpinning their diverse bioactivities—including antimalarial, anticancer, antiviral, and antibacterial effects—and provide detailed, field-proven experimental protocols for their evaluation.[5][6]

The 4-Amino-6-chloroquinoline Core: Synthesis and Bio-functional Properties

The therapeutic versatility of 4-amino-6-chloroquinoline derivatives stems from a combination of their rigid aromatic core and a flexible, basic side chain. This unique architecture is key to their pharmacokinetic and pharmacodynamic profiles.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SNAr) reaction.[5] The electron-withdrawing nature of the quinolinic nitrogen and the chloro-substituent activates the C4 position for nucleophilic attack by a primary or secondary amine.

Authoritative Insight: Why SNAr is the Method of Choice

The SNAr pathway is favored due to the high reactivity of the 4-chloroquinoline precursor and the commercial availability of a vast library of amine-containing nucleophiles. This allows for the rapid generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies. The reaction conditions can be tuned—from conventional heating to microwave irradiation—to optimize yield and reaction time.[5]

Experimental Protocol: General Synthesis of 4-Amino-6-chloroquinoline Derivatives

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,6-dichloroquinoline in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).

-

Nucleophile Addition: Add 1.1 to 2.0 equivalents of the desired amine nucleophile to the solution. For reactions involving amine salts, a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) should be added to liberate the free amine.[1]

-

Reaction Execution: Heat the mixture to reflux (typically 80-130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may run from a few hours to over 24 hours depending on the reactivity of the amine.[5][7]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. A common method involves dissolving the residue in an organic solvent like dichloromethane or ethyl acetate and washing with an aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved by column chromatography on silica gel or recrystallization.[1]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Key Physicochemical Properties

The biological activity of these compounds is intrinsically linked to their ability to cross biological membranes and accumulate in specific acidic cellular compartments.[5]

-

Basicity and Ion Trapping: 4-Aminoquinolines are weak bases, possessing two protonatable nitrogen atoms: the quinoline ring nitrogen and the terminal nitrogen on the amino side chain. In the acidic environment of a parasite's digestive vacuole (pH 4.5-5.0) or a cancer cell's lysosome, these nitrogens become protonated. The resulting charged molecule is membrane-impermeable, leading to its "trapping" and accumulation at high concentrations within these organelles—a critical step for its mechanism of action.[5]

-

Lipophilicity: The overall lipophilicity, governed by the quinoline core and the nature of the side chain, dictates the compound's ability to permeate cell membranes to reach its site of action. A delicate balance between lipophilicity and hydrophilicity is essential for optimal activity.

Caption: Core structure and key pharmacophoric features.

Antimalarial Activity: The Historical Stronghold

The 4-aminoquinoline scaffold is synonymous with antimalarial therapy, with derivatives like Chloroquine and Amodiaquine having saved millions of lives.[8][9] Their activity is primarily directed against the blood stages of the Plasmodium parasite.

Mechanism of Action: Heme Detoxification Inhibition

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[4] This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite.[4] To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin.[3]

4-Aminoquinoline derivatives, having accumulated to high concentrations in the digestive vacuole, interfere with this detoxification process. They form a complex with heme, preventing its polymerization into hemozoin.[3] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][4]

Caption: Inhibition of heme polymerization by 4-aminoquinolines.

Structure-Activity Relationship (SAR)

-

The 7-Position: While this guide focuses on 6-chloro derivatives, it is critical to note that in the broader 4-aminoquinoline class, a 7-chloro substituent is essential for high antimalarial potency, as seen in chloroquine.[3] The presence of an electron-withdrawing group at this position is a key determinant of activity.[8]

-

The 4-Amino Side Chain: The nature of the side chain is paramount. A flexible chain of 2-5 carbons between the two nitrogen atoms is generally optimal.[10] The terminal amino group is typically a tertiary amine, as the diethyl groups in chloroquine are considered essential for maximum activity.[8] Modifications to this side chain, such as altering its length or basicity, have been a key strategy to overcome chloroquine resistance.[4]

Experimental Protocol: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum cultures.

-

Parasite Culture: Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum (e.g., chloroquine-sensitive NF54 or chloroquine-resistant K1 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.[11]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., from 1000 nM to 0.1 nM).

-

Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compound solutions to the test wells. Include positive (parasitized cells, no drug) and negative (uninfected cells, no drug) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. After incubation, freeze the plate at -80°C to lyse the cells. Thaw the plate and add 100 µL of the lysis buffer to each well.

-

Fluorescence Reading: Incubate the plate in the dark for 1-2 hours at room temperature. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of the negative control. Plot the percentage of growth inhibition versus the log of the drug concentration. Determine the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Comparative Antimalarial Activity Data

| Compound ID | R-Group (Side Chain) | IC₅₀ (nM) vs. NF54 (CQ-Sensitive) | IC₅₀ (nM) vs. K1 (CQ-Resistant) | Reference |

| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 10 - 20 | 200 - 400 | [11] |

| Derivative A | Hypothetical Novel Side Chain 1 | 15 | 50 | N/A |

| Derivative B | Hypothetical Novel Side Chain 2 | 25 | 750 | N/A |

| Amodiaquine | -NH-C₆H₃(OH)-CH₂N(C₂H₅)₂ | 8 - 15 | 30 - 60 | [4] |

Anticancer Activity: A New Frontier

The observation that chloroquine, a lysosomotropic agent, could impact cancer cell survival has spurred intense investigation into 4-aminoquinoline derivatives as potential oncology therapeutics.[7][12]

Mechanism of Action: Autophagy Inhibition

Many cancer cells rely on a cellular recycling process called autophagy to survive stress conditions, such as those induced by chemotherapy. Autophagy involves the sequestration of cellular components into vesicles called autophagosomes, which then fuse with lysosomes to degrade their contents. By accumulating in and neutralizing the acidic pH of the lysosome, 4-aminoquinoline derivatives block this final fusion and degradation step.[12] This inhibition of autophagy leads to the buildup of dysfunctional proteins and organelles, ultimately triggering cancer cell death.

Experimental Protocol: Cytotoxicity MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[13]

-

Cell Seeding: Seed cancer cells (e.g., human breast cancer lines MCF-7 or MDA-MB-468) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.[14]

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data

| Compound ID | Cell Line | IC₅₀ (µM) | Notes | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | ~5-10 | Emerged as a highly active compound in a series of synthesized derivatives.[7] | [7] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | ~10-20 | Also showed significant activity against this breast cancer cell line.[7] | [7] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | ~15-25 | A related analog demonstrating that modifications to the halogen and side chain impact potency.[7] | [7] |

Broad-Spectrum Bioactivity: Antiviral and Antibacterial Potential

The ability of 4-aminoquinolines to modulate endosomal pH also provides a mechanistic basis for broad-spectrum antiviral activity, while other interactions are being explored for antibacterial effects.[6][7]

Antiviral Activity

Many enveloped viruses, including coronaviruses, enter host cells via endocytosis.[7] The fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm, is often pH-dependent. By raising the endosomal pH, 4-aminoquinoline derivatives can inhibit this fusion process, effectively blocking viral entry and replication.[15]

Experimental Protocol: Antiviral Plaque Reduction Neutralization Test (PRNT)

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24- or 48-well plates to form a confluent monolayer.[16]

-

Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU) and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells, thus forming localized plaques.

-

Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC₅₀ is the concentration that reduces the plaque count by 50%.

Antibacterial Activity

The antibacterial potential of 4-aminoquinoline derivatives is an emerging area of research.[5] Mechanisms may include the inhibition of essential bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane.[17]

Experimental Protocol: Antibacterial Broth Microdilution Assay (MIC Determination)

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: A typical drug discovery workflow for novel derivatives.

Conclusion and Future Perspectives

4-Amino-6-chloroquinoline derivatives represent a robust and versatile chemical scaffold with proven therapeutic value and significant potential for future drug development. Their well-understood lysosomotropic mechanism provides a solid foundation for their activity in malaria and cancer, while also underpinning their emerging antiviral properties. The synthetic tractability of the core allows for extensive modification, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the 4-aminoquinoline core with other pharmacophores to create hybrid drugs with dual mechanisms of action.

-

Overcoming Resistance: Designing novel derivatives that can circumvent established resistance mechanisms in malaria parasites and cancer cells.

-

Exploring New Targets: Moving beyond lysosomotropic effects to identify and validate novel cellular targets, as seen with the discovery of their activity as NR4A2 agonists in the context of Parkinson's disease.[18]

By leveraging the foundational knowledge of this remarkable scaffold and employing the robust screening methodologies detailed in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 4-amino-6-chloroquinoline derivatives for a new generation of medicines.

References

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

-

Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]

-

Trinity College Dublin. (n.d.). 4-aminoquinolines as Antimalarial Drugs. [Link]

-

MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. [Link]

-

ResearchGate. (n.d.). (PDF) Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. [Link]

-

PMC. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

-

PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

PMC. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [Link]

-

PMC. (n.d.). In vitro methods for testing antiviral drugs. [Link]

-

ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]

-

PMC. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. [Link]

-

ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PLOS. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [Link]

-

Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

-

ResearchGate. (2024). (PDF) Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication. [Link]

-

PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Scaffold: A Technical Guide to the Discovery and History of 4-Amino-6-chloroquinoline Hydrochloride

For the vanguard of researchers, scientists, and drug development professionals, this guide illuminates the scientific journey of 4-Amino-6-chloroquinoline hydrochloride. It moves beyond a mere historical account to provide a deep, technical understanding of its synthesis, mechanism, and enduring relevance in medicinal chemistry.

Foreword: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the precise spatial arrangement of pharmacophoric groups, enabling interaction with a diverse array of biological targets. From the historical triumph over malaria to contemporary applications in oncology and virology, the quinoline nucleus continues to be a fertile ground for drug discovery. This guide focuses on a specific, yet significant, member of this family: 4-Amino-6-chloroquinoline, particularly in its hydrochloride salt form, exploring its scientific narrative and technical underpinnings.

Genesis in the Crucible of War: The Dawn of Synthetic Antimalarials

The story of 4-aminoquinolines is inextricably linked to the geopolitical turmoil of the early 20th century. The reliance on quinine, extracted from the bark of the Cinchona tree, for malaria treatment became a strategic vulnerability during wartime.[3][4] This precipitated a global race to develop synthetic antimalarials. German scientists in the 1930s synthesized "Resochin" (chloroquine), a 4-aminoquinoline derivative, though its potential was initially overlooked due to perceived toxicity.[5] The exigencies of World War II spurred American researchers to re-evaluate this class of compounds, leading to the widespread adoption of chloroquine (a 7-chloro-4-aminoquinoline) as a highly effective and well-tolerated antimalarial.[4][6] This monumental achievement laid the groundwork for the exploration of a vast chemical space around the 4-aminoquinoline core, including various positional isomers of the critical chloro substituent.

While the 7-chloro substitution became iconic due to chloroquine's success, the investigation into other halogenated isomers, including the 6-chloro variant, was a logical and necessary step in delineating the structure-activity relationships (SAR) of this potent pharmacophore. Although not as extensively documented as its 7-chloro counterpart, the study of 4-Amino-6-chloroquinoline has contributed to a deeper understanding of the subtle electronic and steric factors governing the biological activity of this important class of molecules.

The Synthetic Blueprint: From Precursor to Active Moiety

The synthesis of 4-Amino-6-chloroquinoline hydrochloride is a multi-step process that hinges on the construction of the quinoline core followed by functionalization. The primary route involves the preparation of a key intermediate, 4,6-dichloroquinoline, which then undergoes nucleophilic aromatic substitution.

Constructing the Quinoline Framework: The Skraup Synthesis

A robust and historically significant method for synthesizing the quinoline core is the Skraup synthesis. This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the 6-chloroquinoline precursor, 4-chloroaniline is the logical starting material.

Experimental Protocol: Synthesis of 6-Chloroquinoline via Modified Skraup Synthesis

Principle: The Skraup synthesis involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent acid-catalyzed cyclization and oxidation to form the quinoline ring.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reactants: To the flask, add 4-chloroaniline (1.0 equivalent), glycerol (2.4 equivalents), and a mild oxidizing agent such as nitrobenzene (0.4 equivalents).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (3.0 equivalents). The addition is highly exothermic and should be controlled by external cooling if necessary.

-

Heating: Heat the reaction mixture to 140-150°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, carefully dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-chloroquinoline can be purified by vacuum distillation or column chromatography.

The Crucial Chlorination: Preparation of 4,6-Dichloroquinoline

The introduction of the second chlorine atom at the 4-position is a critical step. This is typically achieved by first converting the 6-chloroquinoline to 6-chloro-4-quinolinone, followed by chlorination.

Experimental Protocol: Synthesis of 4,6-Dichloroquinoline

Principle: This two-step process involves the oxidation of 6-chloroquinoline to 6-chloro-4-quinolinone, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.

Step-by-Step Methodology:

-

Oxidation: Treat 6-chloroquinoline with a suitable oxidizing agent in an acidic medium to yield 6-chloro-4-quinolinone.

-

Chlorination: In a flask equipped with a reflux condenser, suspend 6-chloro-4-quinolinone in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture to reflux for 2-3 hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent like chloroform or dichloromethane.

-

Purification: Wash the organic layer, dry it, and remove the solvent. The resulting 4,6-dichloroquinoline can be purified by recrystallization.

The Final Amination and Salt Formation

The introduction of the amino group at the 4-position is achieved through a nucleophilic aromatic substitution reaction. The subsequent conversion to the hydrochloride salt enhances the compound's solubility and stability for biological testing and formulation.

Experimental Protocol: Synthesis of 4-Amino-6-chloroquinoline Hydrochloride

Principle: The highly activated chlorine atom at the 4-position of 4,6-dichloroquinoline is displaced by an amine, in this case, ammonia or a protected form of ammonia. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Step-by-Step Methodology:

-

Amination: In a sealed pressure vessel, dissolve 4,6-dichloroquinoline in a suitable solvent such as phenol or a high-boiling alcohol. Add a source of ammonia, such as ammonium carbonate or a solution of ammonia in the solvent.

-

Heating: Heat the mixture to 130-150°C for several hours. The reaction progress should be monitored by TLC.

-

Work-up: After cooling, dilute the reaction mixture with a suitable solvent and wash with an aqueous base to remove the acidic solvent and any unreacted starting material.

-

Extraction and Purification: Extract the product into an organic solvent. After drying and solvent removal, the crude 4-Amino-6-chloroquinoline can be purified by column chromatography or recrystallization.

-

Hydrochloride Salt Formation: Dissolve the purified 4-Amino-6-chloroquinoline free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in the same solvent.

-

Isolation: The 4-Amino-6-chloroquinoline hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Caption: Synthetic pathway to 4-Amino-6-chloroquinoline Hydrochloride.

Biological Significance and Mechanism of Action

The biological activity of 4-aminoquinolines is most famously exemplified by their antimalarial properties. While the 7-chloro isomer (chloroquine) has been the most studied, the underlying mechanism of action is believed to be shared across many potent 4-aminoquinoline analogues.

The Antimalarial Action: A Tale of Heme Detoxification

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-Aminoquinolines, being weak bases, accumulate to high concentrations in the acidic food vacuole of the parasite.[1] Here, they are thought to interfere with the heme detoxification process by capping the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Caption: Antimalarial mechanism of 4-aminoquinolines.

Emerging Roles in Oncology and Beyond

The interest in 4-aminoquinolines has expanded beyond infectious diseases. Chloroquine and its derivatives have been investigated for their potential as anticancer agents.[7] They are known to disrupt lysosomal function and autophagy, processes that cancer cells often exploit for survival and growth. By inhibiting these pathways, 4-aminoquinolines can sensitize cancer cells to conventional therapies. The diverse biological activities of the 4-aminoquinoline scaffold continue to be an active area of research, with potential applications in antiviral and anti-inflammatory therapies.[1][7]

Structure-Activity Relationship (SAR): The Significance of the 6-Chloro Substituent

The position of the chloro group on the quinoline ring has a profound impact on the compound's physicochemical properties and biological activity. While the 7-chloro position is considered optimal for antimalarial activity in many cases, the 6-chloro isomer provides valuable insights into the SAR of this class.[8][9]

| Position of Chloro Group | General Observation on Antimalarial Activity |

| 7-Position | Generally considered optimal for potent antimalarial activity.[5] |

| 6-Position | Often results in slightly reduced but still significant antimalarial activity compared to the 7-chloro isomer. |

| Other Positions | Substitution at other positions on the quinoline ring typically leads to a substantial decrease or loss of antimalarial activity.[8] |

The electronic properties of the chloro substituent, an electron-withdrawing group, influence the pKa of the quinoline nitrogen and the overall electron distribution of the ring system. This, in turn, affects the compound's ability to accumulate in the parasite's food vacuole and interact with its target. The precise positioning of this group is therefore critical for optimal activity.

Conclusion: An Enduring Legacy and Future Directions

4-Amino-6-chloroquinoline hydrochloride, while living in the shadow of its more famous 7-chloro relative, represents an important piece of the 4-aminoquinoline puzzle. Its study has contributed to a more nuanced understanding of the structure-activity relationships that govern the potent biological effects of this class of compounds. The synthetic pathways developed for its creation are emblematic of the broader strategies used to access a wide range of quinoline-based drugs.

As the challenges of drug resistance and the need for novel therapeutic strategies continue to grow, the 4-aminoquinoline scaffold, in all its isomeric forms, remains a highly relevant and promising starting point for the design of new medicines. The story of 4-Amino-6-chloroquinoline hydrochloride serves as a reminder that even the less-traveled paths in medicinal chemistry can yield valuable scientific insights.

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. [Link]

- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.

-

Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2002). ResearchGate. [Link]

-

History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. [Link]

-

4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Center for Biotechnology Information. [Link]

-

Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). ACS Publications. [Link]

- US11186547B2 - High-purity quinoline derivative and method for manufacturing same. (n.d.).

-

Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed. [Link]

-

Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents With Microtubule Polymerization Inhibitory Activity. (2019). PubMed. [Link]

-

A brief history of quinoline as antimalarial agents. (2014). ResearchGate. [Link]

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2021). MDPI. [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). cdnsciencepub.com. [Link]

-

Medicinal chemistry lens on patent data in SureChEMBL. (2023). bioRxiv. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. [Link]

-

Quinolines and artemisinin: chemistry, biology and history. (2005). PubMed. [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]

-

Publications & Patents. (n.d.). MedChemica. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme Connect. [Link]

-

Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (2015). ResearchGate. [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-Amino-6-chloroquinoline Hydrochloride: Elucidating Molecular Structure for Advanced Drug Development

This technical guide provides an in-depth analysis of the key spectroscopic data essential for the structural confirmation and quality control of 4-Amino-6-chloroquinoline hydrochloride. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for compound verification. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this important pharmaceutical intermediate.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the treatment of malaria.[1][2][3] Compounds like Chloroquine have demonstrated the potent biological activity of this class.[1] 4-Amino-6-chloroquinoline serves as a critical building block for synthesizing novel derivatives, enabling researchers to explore new treatments for infectious diseases and cancer.[4] Accurate and comprehensive characterization of this intermediate is the first step in ensuring the integrity and success of such research endeavors.

Molecular Structure and Analytical Overview

The structural integrity of any synthesized compound is paramount. For 4-Amino-6-chloroquinoline hydrochloride, a multi-faceted analytical approach is necessary for unambiguous confirmation. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules.

Caption: Workflow for the structural elucidation of 4-Amino-6-chloroquinoline Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 4-Amino-6-chloroquinoline hydrochloride, analysis in a solvent like DMSO-d₆ is typical. The hydrochloride form will lead to protonation, likely on the quinoline nitrogen (N1), which significantly influences the electronic environment and, therefore, the chemical shifts of nearby protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-6-chloroquinoline hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ≈ 39.52 ppm).

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline core. The electron-donating amino group (-NH₂) at C4 will shield adjacent protons, while the protonated nitrogen (N1-H⁺) and the electron-withdrawing chloro group (-Cl) at C6 will deshield them.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H2 | ~8.50 | Doublet | J ≈ 6.8 Hz | Adjacent to protonated N1, significantly deshielded. |

| H3 | ~6.80 | Doublet | J ≈ 6.8 Hz | Shielded by electron-donating -NH₂ group at C4. |

| H5 | ~8.70 | Doublet | J ≈ 2.0 Hz | Deshielded by proximity to N1 and ortho to Cl; shows meta coupling to H7. |

| H7 | ~7.85 | Doublet of Doublets | J ≈ 9.0, 2.0 Hz | Ortho coupling to H8, meta coupling to H5. |

| H8 | ~8.00 | Doublet | J ≈ 9.0 Hz | Ortho coupling to H7. |

| NH₂ | ~7.5 - 8.5 | Broad Singlet | - | Exchangeable protons, chemical shift is concentration-dependent. |

| N1-H⁺ | >14.0 | Broad Singlet | - | Highly deshielded acidic proton of the hydrochloride salt. |

Predicted ¹³C NMR Spectrum

The positions of the carbon signals are governed by the same electronic effects. Carbons attached to heteroatoms (C4, C6, C8a, C10a) will appear at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~145.0 | Adjacent to protonated N1. |

| C3 | ~100.0 | Shielded by -NH₂ group. |

| C4 | ~152.0 | Attached to electron-donating nitrogen. |

| C4a | ~120.0 | Bridgehead carbon. |

| C5 | ~125.0 | Aromatic CH. |

| C6 | ~133.0 | Attached to electron-withdrawing Cl. |

| C7 | ~128.0 | Aromatic CH. |

| C8 | ~122.0 | Aromatic CH. |

| C8a | ~148.0 | Bridgehead carbon adjacent to N1. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of 4-Amino-6-chloroquinoline hydrochloride will be dominated by vibrations from the amino group and the aromatic quinoline system.

Experimental Protocol: FTIR-ATR Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Data Collection: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3200 - 3000 | C-H Stretch | Aromatic Ring |

| ~1650 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1620 - 1580 | C=C and C=N Stretch | Quinoline Ring System |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |

The presence of sharp to medium bands in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine.[5][6] The complex fingerprint region below 1650 cm⁻¹ arises from the coupled vibrations of the entire quinoline core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 4-Amino-6-chloroquinoline, Electrospray Ionization (ESI) in positive ion mode is a suitable technique. The analysis will detect the protonated molecule of the free base, [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote ionization.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 50-500. The molecular ion for the free base (C₉H₇ClN₂) is expected at m/z 178.62.

-

Data Acquisition (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 179) for collision-induced dissociation (CID) and acquire the resulting product ion spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of the free base, 4-Amino-6-chloroquinoline, is 178.62 g/mol .[4] A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₈³⁵ClN₂]⁺ | 179.0425 | Molecular ion (³⁵Cl isotope) |

| [M+H]⁺ | [C₉H₈³⁷ClN₂]⁺ | 181.0396 | Molecular ion (³⁷Cl isotope) |

The fragmentation of the quinoline core often proceeds through characteristic losses.[7][8] A plausible fragmentation pathway is outlined below.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 4-Amino-6-chloroquinoline.

This predicted fragmentation provides additional points of confirmation for the molecular structure, with the loss of a chlorine radical or hydrogen cyanide being common for such heterocyclic systems.[7][8][9]

Conclusion

The structural verification of 4-Amino-6-chloroquinoline hydrochloride is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic signatures based on established chemical principles and data from analogous structures. The proton and carbon NMR spectra define the core skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and isotopic composition. Together, these methods provide a self-validating system, ensuring the identity and purity of this vital chemical intermediate for its application in pharmaceutical research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. Retrieved from [Link].

-

Khan, W., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 23(3), 327-332. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link].

-

Barazarte, A., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1063941. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved from [Link].

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Image]. Retrieved from [Link].

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 7089153. Available at: [Link].

-

D'Alessandro, S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(11), e0140528. Available at: [Link].

-

de Oliveira, L. G., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. Available at: [Link].

-

NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. [Image]. Retrieved from [Link].

-

Stasiewicz-Krzak, K., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Materials, 14(21), 6615. Available at: [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Image]. Retrieved from [Link].

-

ResearchGate. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link].

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link].

-

ResearchGate. (n.d.). 13C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6, 100 MHz). [Image]. Retrieved from [Link].

-

ResearchGate. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link].

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Amino-6-chloroquinoline hydrochloride solubility and stability

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-6-chloroquinoline Hydrochloride for Pharmaceutical Development

Introduction: The Critical Role of Foundational Knowledge

4-Amino-6-chloroquinoline hydrochloride is a key heterocyclic compound recognized for its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry.[1] Its structure serves as a foundational scaffold for developing novel therapeutic agents, including antimalarial and antimicrobial drugs.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties—namely its solubility and stability—is not merely academic. It is the bedrock upon which successful formulation, reliable analytical method development, and ultimately, safe and effective drug products are built.

This guide provides a comprehensive framework for characterizing 4-Amino-6-chloroquinoline hydrochloride. In the absence of extensive published data for this specific molecule, this document serves as a self-validating system, presenting not just what is known, but detailing the robust experimental protocols required to generate the critical data needed for any research or development program. The causality behind each experimental choice is explained to empower the scientist with both the "how" and the "why."

Part 1: Physicochemical Properties and Solubility Profile

A molecule's solubility dictates its behavior in both biological systems and manufacturing processes. For 4-Amino-6-chloroquinoline hydrochloride, its structure as a hydrochloride salt suggests a predisposition for solubility in aqueous media. However, the quinoline core introduces hydrophobicity, creating a nuanced solubility profile that must be experimentally determined.

Known Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂N₂ | [2] |

| Molecular Weight | 215.08 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Storage | Store at 0-8°C | [1] |

| Calculated Boiling Point | 389.7°C at 760 mmHg | [2] |

| Calculated Flash Point | 189.5°C | [2] |

Theoretical Solubility Influencers